

Technical Guide: Boc-Proline Anilide – Physicochemical Profile, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Boc-proline anilide*

Cat. No.: *B8605926*

[Get Quote](#)

Executive Summary & Compound Identity

Boc-proline anilide (tert-butyl (2S)-2-(phenylcarbamoyl)pyrrolidine-1-carboxylate) is a pivotal chiral intermediate in the synthesis of peptidomimetics and organocatalysts.^[1] Structurally, it consists of a proline scaffold protected at the N-terminus by a tert-butoxycarbonyl (Boc) group and derivatized at the C-terminus with an aniline moiety.^[1]

This compound serves as a critical building block for "privileged structures" in drug discovery, particularly in the development of STAT6 inhibitors and as a precursor for chiral diamine ligands used in asymmetric catalysis.

Physicochemical Profile^{[1][2][3][4][5][6][7][8][9]}

Parameter	Data
Common Name	Boc-L-Proline Anilide
IUPAC Name	tert-Butyl (2S)-2-(phenylcarbamoyl)pyrrolidine-1-carboxylate
CAS Number	220510-58-7 (L-isomer specific); 99405-61-5 (General/Racemic)
Molecular Formula	C ₁₆ H ₂₂ N ₂ O ₃
Molecular Weight	290.36 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Stereochemistry	L-Proline derivative (S-configuration)

Synthesis & Methodology

The synthesis of **Boc-proline anilide** is a classic amide coupling reaction.^[1] However, due to the steric hindrance of the secondary amine in proline and the relatively low nucleophilicity of aniline, specific activation protocols are required to suppress racemization and ensure high yields.

Strategic Considerations

- **Activation Method:** The Mixed Anhydride method (Isobutyl chloroformate/NMM) is often preferred for its speed and cost-effectiveness in scale-up.^[1] Alternatively, carbodiimide coupling (EDC/HOBt) provides a milder profile for small-scale, high-purity needs.^[1]
- **Racemization Control:** Proline is susceptible to racemization via oxazolone formation during activation. Maintaining low temperatures (-15°C to 0°C) during the activation step is critical.
- **Base Selection:** N-Methylmorpholine (NMM) is chosen over Triethylamine (TEA) to reduce the basicity and minimize base-catalyzed racemization.^[1]

Optimized Protocol (Mixed Anhydride Method)

This protocol is designed for a 10 mmol scale and is self-validating through TLC and NMR checkpoints.

Reagents:

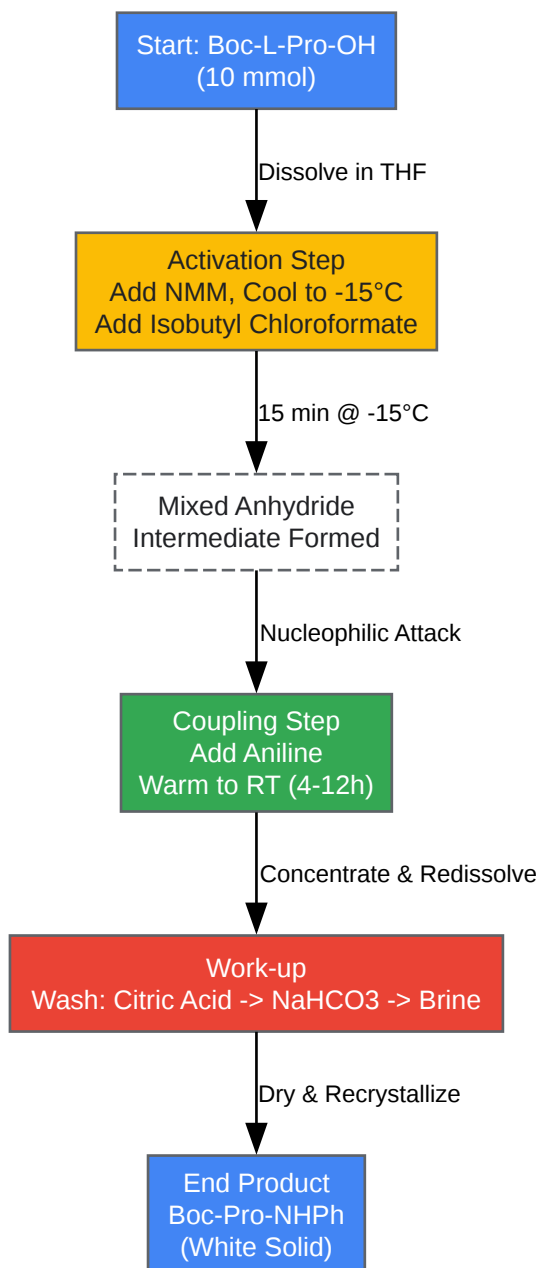
- Boc-L-Pro-OH (1.0 eq)[1]
- Aniline (1.0 eq)[1]
- Isobutyl Chloroformate (IBCF, 1.1 eq)
- N-Methylmorpholine (NMM, 1.1 eq)[1]
- Solvent: Anhydrous THF or DCM

Step-by-Step Workflow:

- Activation: Dissolve Boc-L-Pro-OH (2.15 g, 10 mmol) and NMM (1.2 mL, 11 mmol) in anhydrous THF (30 mL). Cool the solution to -15°C (ice/salt bath).
- Anhydride Formation: Add IBCF (1.4 mL, 11 mmol) dropwise over 5 minutes. Stir for 15 minutes at -15°C . Checkpoint: Formation of a white precipitate (NMM[1]·HCl) indicates successful activation.[1]
- Coupling: Add Aniline (0.91 mL, 10 mmol) dropwise. Allow the mixture to warm to room temperature (RT) slowly and stir for 4–12 hours.
- Work-up: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (50 mL).
- Wash Cycle: Wash sequentially with:
 - 1M citric acid (or 5% KHSO_4) \times 2 (Removes unreacted aniline/NMM).[1]
 - Sat. NaHCO_3 \times 2 (Removes unreacted acid).
 - Brine \times 1.

- Isolation: Dry over anhydrous Na_2SO_4 , filter, and concentrate to yield the crude solid. Recrystallize from EtOAc/Hexanes if necessary.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Step-by-step synthesis of **Boc-Proline Anilide** via the Mixed Anhydride method.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following analytical methods.

Technique	Expected Result / Assignment
^1H NMR (CDCl_3 , 400 MHz)	δ 1.45 (s, 9H, Boc-tBu); δ 1.9-2.3 (m, 4H, Pro- β/γ); δ 3.4-3.6 (m, 2H, Pro- δ); δ 4.3-4.5 (m, 1H, Pro- α); δ 7.0-7.6 (m, 5H, Ar-H); δ 9.5 (br s, 1H, NH-Amide).
^{13}C NMR (CDCl_3)	δ 28.4 (Boc- CH_3); δ 60.5 (Pro- α); δ 80.5 (Boc-Cq); δ 119.5 (Ar-C); δ 170.5 (Amide C=O).[1]
Mass Spectrometry (ESI)	$[\text{M}+\text{H}]^+ = 291.4$; $[\text{M}+\text{Na}]^+ = 313.4$.[1]
Chiral HPLC	Required to verify enantiomeric excess (ee > 99%). Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA.[1]

Applications in Drug Development

STAT6 Inhibitor Development

Boc-proline anilide derivatives function as phosphopeptide mimics targeting the SH2 domain of STAT6 (Signal Transducer and Activator of Transcription 6).

- Mechanism: The proline scaffold mimics the turn conformation of the native pTyr-X-X-Pro motif recognized by SH2 domains.[1]
- Modification: The aniline ring can be substituted (e.g., with iodine or phosphate mimics) to enhance binding affinity and cellular permeability.

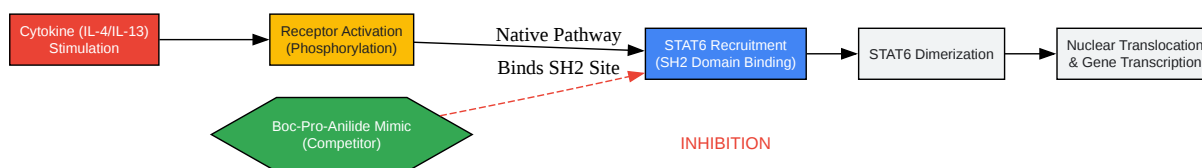
Precursor for Chiral Catalysts

This compound is a direct precursor to chiral diamines (e.g., via reduction of the amide and Boc removal), which are used as ligands in:

- Asymmetric hydrogenation.

- Organocatalytic aldol reactions.

Mechanistic Pathway: STAT6 Inhibition



[Click to download full resolution via product page](#)

Caption: Mechanism of action for Proline-based peptidomimetics in blocking STAT6 signaling.
[1]

References

- Mandal, P. K., et al. (2009). "Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics." *Journal of Medicinal Chemistry*. [Link](#)
- ChemicalBook. (2024). "Boc-L-proline anilide Product Information (CAS 220510-58-7)." [Link](#)
- GuideChem. (2024). "Tert-butyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate (CAS 99405-61-5)." [1] [Link](#)
- Organic Syntheses. "General Procedures for Mixed Anhydride Couplings in Peptide Synthesis." [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. china.guidechem.com \[china.guidechem.com\]](https://china.guidechem.com)
- To cite this document: BenchChem. [Technical Guide: Boc-Proline Anilide – Physicochemical Profile, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8605926/docs#technical-guide-boc-proline-anilide-physicochemical-profile-synthesis-and-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)